![molecular formula C13H9F4N B3164744 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 893732-64-4](/img/structure/B3164744.png)
3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Descripción general
Descripción
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .
Synthesis Analysis
The synthesis of similar compounds involves reactions with fluoroarenes . For example, fluorotoluene was reacted with 1-iodo-3,5-bis(trifluoromethyl)benzene to afford a related compound . The trifluoromethylation of organic compounds is an active area of research .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H10ClF4N . The InChI code is 1S/C13H9F4N.ClH/c14-11-7-9 (4-5-12 (11)18)8-2-1-3-10 (6-8)13 (15,16)17;/h1-7H,18H2;1H .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are used as host materials for blue organic light-emitting diodes . These derivatives possess high thermal stability and proper frontier-energy levels, making them suitable for OLEDs .
Electroluminescence
The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . This indicates the potential use of the compound in electroluminescent devices.
3. Inhibitor of Blood Coagulation Factor Xa The compound has been used in the synthesis of DPC423, a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Thrombosis Treatment
The compound’s role as a factor Xa inhibitor also makes it a potential candidate for the treatment of thrombosis . Thrombin, catalyzed by the prothrombinase complex, cleaves fibrinogen to fibrin, initiating a process that ultimately leads to clot formation .
Drug Development
The compound’s properties have been leveraged in drug development, particularly in optimizing the oral bioavailability and pharmacokinetic profile of drugs while maintaining subnanomolar potency and in vitro selectivity .
6. Fluorescence and Phosphorescence in Organic Materials The compound’s derivatives have been used in research related to fluorescence and phosphorescence in organic materials . This could potentially lead to the development of new materials with unique optical properties.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit human coagulation factor xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Similar compounds have been found to act as competitive inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade by inhibiting factor xa . This inhibition prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin and ultimately leading to a decrease in clot formation .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and a long plasma half-life . These properties suggest that the compound could be effectively absorbed into the bloodstream, distributed throughout the body, metabolized, and then excreted .
Result of Action
Similar compounds have been found to produce anticoagulant effects in human plasma . This suggests that the compound could potentially be used as an anticoagulant, reducing the risk of blood clot formation .
Propiedades
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDOVRLUBICII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)
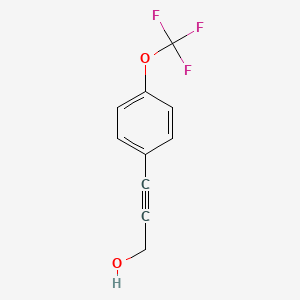
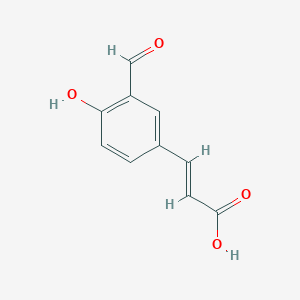
![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
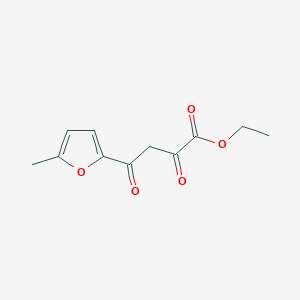
![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
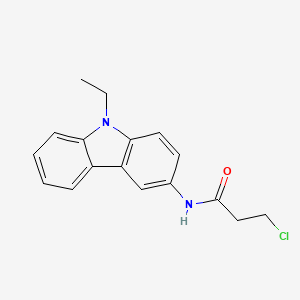
![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)
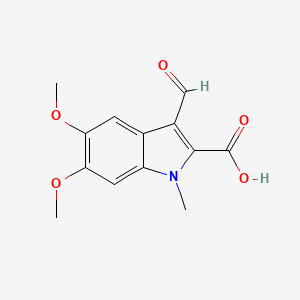
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)